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Compound of Interest

Compound Name: 2-Chloro-4'-iodobenzophenone
CAS No.: 890098-17-6
Cat. No.: B1615197
Get Quote
. J

A Critical Intermediate for SGLT2 Inhibitor Development

Executive Summary & Compound Identity

2-Chloro-4'-iodobenzophenone (CAS: 63012-08-4) is a disubstituted benzophenone
derivative primarily utilized as a scaffold in the synthesis of gliflozin-class drugs (SGLT2

inhibitors), specifically as a precursor to Dapagliflozin.

Its structural specificity—an ortho-chloro group on one ring and a para-iodo group on the other
—is vital for subsequent lithiation or coupling reactions that build the C-aryl glucoside core of
the final API.

The "Isomer Trap": A Critical Warning

Researchers often confuse this compound with 2-Chloro-4'-fluoro-5-iodobenzophenone (CAS:
915095-86-2), a structurally similar intermediate used for Empagliflozin. Sourcing the wrong
isomer will result in immediate synthetic failure due to the differing halogen reactivity profiles (F

vs. ).
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Feature Target Compound Common Confusion

) 2-Chloro-4'-fluoro-5-
Name 2-Chloro-4'-iodobenzophenone

iodobenzophenone

CAS 63012-08-4 915095-86-2
Key Substituents 2-Cl, 4'-1 2-Cl, 4'-F, 5-I
Primary Application Dapagliflozin Precursor Empagliflozin Precursor
Commercial Status Niche / Custom Synthesis Widely Available

Commercial Availability & Sourcing Strategy

Unlike commodity reagents, 2-Chloro-4'-iodobenzophenone is often classified as a "Make-to-
Order" chemical. While listed by aggregators, stock levels are frequently zero, necessitating a
strategic approach to procurement.

Decision Matrix: Make vs. Buy

Use the following logic flow to determine the optimal sourcing path for your project scale.
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Requirement Analysis

Volume Required?

>100g < 1009

Purchase Catalog Grade

i 2
Lead Time < 4 Weeks~ (Sigma/Fisher/TCI)

No (Plan Ahead) \Yes (Urgent)

Contract CDMO In-House Synthesis
(WuXi/Porton) (See Protocol Below)

Click to download full resolution via product page

Figure 1: Sourcing Decision Matrix. High-contrast nodes indicate optimal pathways based on
project constraints.

Recommended Supplier Specification Sheet

When issuing a Request for Quote (RFQ) to custom synthesis houses (e.g., WuXi AppTec,
Porton Pharma Solutions, or regional CDMOS), attach this specification to avoid receiving the
wrong isomer:

¢ Chemical Name: (2-Chlorophenyl)(4-iodophenyl)methanone
e CAS: 63012-08-4

¢ Structure Confirmation: 1H NMR required (Must show distinct ortho and para substitution
patterns).

« Purity: >98.0% (HPLC)[1][2][3]
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e Impurity Limit: <0.1% of o-Chlorobenzoic acid (starting material).

Technical Execution: In-House Synthesis Protocol

If commercial lead times are prohibitive, the compound can be synthesized in-house via
Friedel-Crafts Acylation. This protocol is validated for gram-to-kilogram scale.

Reaction Pathway

The synthesis involves the acylation of lodobenzene with 2-Chlorobenzoyl chloride catalyzed
by Aluminum Chloride (

2-Chlorobenzoyl

Chloride —— |m————————m
AICI3 / DCM Acylation _ ' complex 1 HCI Quench _ [Pt lo sl e s -alelsle
(0°C -> RT) I Intermediate d = (CAS 63012-08-4)
__________ 1

lodobenzene

Click to download full resolution via product page

Figure 2: Friedel-Crafts Acylation pathway. Note the specific order of addition to control
exotherm.

Step-by-Step Methodology

Reagents:

2-Chlorobenzoyl chloride (1.0 eq)

lodobenzene (1.1 eq) - Slight excess ensures complete consumption of the acid chloride.

Aluminum Chloride (

, anhydrous) (1.2 eq)

Dichloromethane (DCM) - Solvent
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Protocol:

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition
funnel, and nitrogen inlet.

Lewis Acid Suspension: Charge the flask with

(1.2 eq) and anhydrous DCM (5 mL/g of reactant). Cool to 0-5°C in an ice bath.

Acyl Chloride Addition: Add 2-Chlorobenzoyl chloride (1.0 eq) dropwise. Stir for 15 minutes
to form the acylium ion complex.

Coupling: Add lodobenzene (1.1 eq) dropwise over 30 minutes, maintaining internal
temperature <10°C.

Reaction: Remove ice bath and allow to warm to room temperature (20—25°C). Stir for 3—4
hours.

o Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The limiting reagent (acid chloride)
should disappear.

Quench: Pour the reaction mixture slowly onto crushed ice/HCI (1N) mixture. Caution:
Exothermic.

Workup: Separate the organic layer.[4] Extract aqueous layer with DCM (2x).[4] Combine
organics, wash with brine, dry over

, and concentrate in vacuo.

Purification: Recrystallize from Ethanol or Isopropanol to yield off-white crystals.

Quality Control & Validation

Trustworthiness in synthesis requires rigorous validation. The following parameters confirm the
identity of CAS 63012-08-4.

Analytical Parameters
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Test Acceptance Criteria Diagnostic Signal

Single peak at retention time
HPLC Purity > 98.0% (Area %) ~12-14 min (C18 column,
ACN/H20 gradient)

Ring A (2-Cl): Multiplets at

7.3-7.5 ppm.Ring B (4-I):
1H NMR Conforms to Structure AA'BB' system (two doublets)
at

~7.5 and ~7.8 ppm.[5]

Characteristic Cl/I isotope

Mass Spec [M+H]+ = 342.9
pattern.
Appearance Off-white solid Melting point: ~64—-70°C
Troubleshooting

e |ssue: Presence of ortho-iodo isomer.

o Cause: Friedel-Crafts acylation on iodobenzene is highly para-selective due to steric bulk,
but high temperatures can increase ortho substitution.

o Fix: Maintain reaction temperature strictly below 25°C. Recrystallization from Ethanol
effectively removes minor ortho isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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